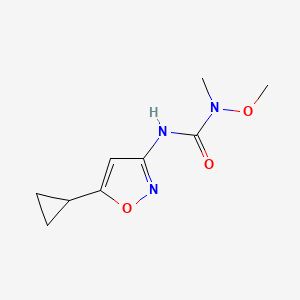
N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is a synthetic organic compound with the molecular formula C9H13N3O3 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.
Urea Formation: The final step involves the reaction of the oxazole derivative with isocyanates or carbamates to form the urea moiety.
Industrial Production Methods
Industrial production of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Uniqueness
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is unique due to the presence of both a methoxy and a methyl group on the urea moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
属性
CAS 编号 |
55808-83-8 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
3-(5-cyclopropyl-1,2-oxazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H13N3O3/c1-12(14-2)9(13)10-8-5-7(15-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,13) |
InChI 键 |
YJLJNAZDMTVSOP-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=NOC(=C1)C2CC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



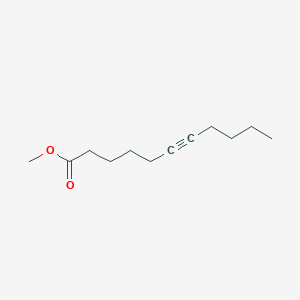

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
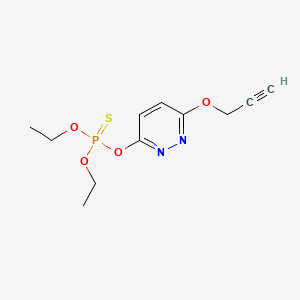
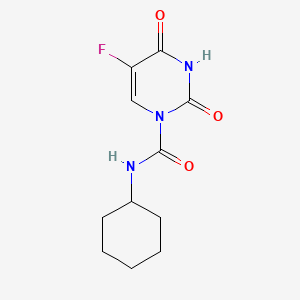
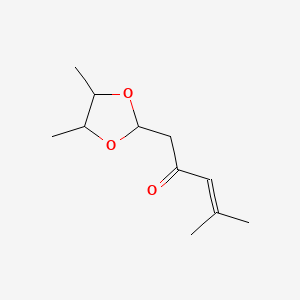
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
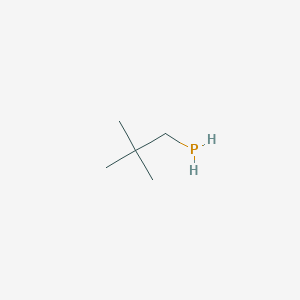
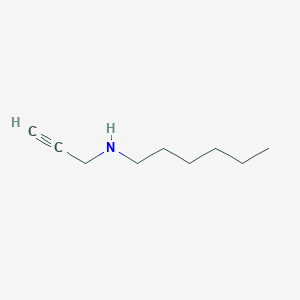
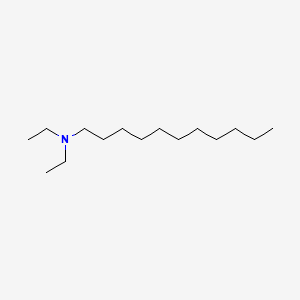

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
